1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone
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Overview
Description
“1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has been described. It has the empirical formula C6H13BO2 and a molecular weight of 127.98 .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, have been described. It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
- SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound with (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl)(pyrrolidin-1-yl)methanone were synthesized and structurally analyzed. These compounds serve as boric acid ester intermediates featuring benzene rings. Their synthesis involved a three-step substitution reaction, with the structures confirmed by FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was applied to calculate molecular structures, aligning with the experimental data, offering insights into their molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Antimicrobial and Antifungal Activity
- SYNTHESIS, ANTICANDIDAL ACTIVITY AND CYTOTOXICITY : Tetrazole derivatives, including 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, were synthesized and screened for their anticandidal and cytotoxic effects. Some derivatives exhibited potent anticandidal properties with minimal cytotoxicity, highlighting their potential as effective antimicrobial agents (Kaplancıklı et al., 2014).
Molecular Docking and ADMET Studies
- MOLECULAR DOCKING AND ADMET STUDIES : Ethanone, 1-(2-hydroxy-5-methyl phenyl), derived from similar compounds, demonstrated antimicrobial properties through molecular docking studies against proteins in Staphylococcus aureus. ADMET studies further assessed its pharmacokinetic properties, affirming its potential as an antimicrobial agent. This research underlines the compound's significance in drug design and discovery, providing a foundation for future therapeutic applications (Satya et al., 2022).
Safety and Hazards
Mechanism of Action
Target of action
The compound “1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone” contains a boronic ester group, which is often used in organic synthesis as a reagent or catalyst . The specific target would depend on the context of the reaction it’s being used in.
Mode of action
Boronic esters are known to undergo reactions such as borylation and hydroboration . In these reactions, the boronic ester group interacts with other molecules, leading to the formation of new compounds.
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, the compound is stable under normal conditions but may hydrolyze in a humid environment .
Properties
IUPAC Name |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10(16)11-8-6-7-9-12(11)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYXAZSJTZJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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